tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate
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Overview
Description
Tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate (TBMPC) is an organic compound belonging to the class of piperidines. It is a white crystalline solid that is soluble in water and miscible with organic solvents. TBMPC is a versatile compound that has been used in a variety of applications, including synthesis, catalysis, and drug development. In
Detailed Synthesis Method
Starting Materials
4-piperidone, paraformaldehyde, methanol, tert-butyl bromoacetate, sodium hydride, hydrochloric acid, sodium bicarbonate, magnesium sulfate, ethyl acetate
Reaction
Step 1: Protection of the carbonyl group in 4-piperidone with paraformaldehyde and methanol to form the corresponding acetal., Step 2: Reaction of the acetal with tert-butyl bromoacetate and sodium hydride to form the tert-butyl ester of the piperidone derivative., Step 3: Deprotection of the acetal group with hydrochloric acid to yield the hydroxymethyl intermediate., Step 4: Methylation of the hydroxymethyl intermediate with methanol and sodium bicarbonate to form the methoxy derivative., Step 5: Protection of the amine group with tert-butyl carbamate to form the tert-butyl carbamate derivative., Step 6: Deprotection of the hydroxyl group with hydrochloric acid to yield the final product, tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate., Step 7: Purification of the product by extraction with ethyl acetate and drying with magnesium sulfate.
Scientific Research Applications
Tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand for asymmetric catalysis, and as a reagent for the synthesis of various compounds. It has also been used in the development of drugs, such as antifungal agents, and in the synthesis of polymers. Furthermore, it has been used as a model compound to study the structure and reactivity of piperidines.
Mechanism Of Action
The mechanism of action of tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate is not entirely understood. However, it is believed to act as a proton acceptor, allowing for the formation of hydrogen bonds between molecules. Furthermore, it is thought to be able to form complexes with metal ions, which can then be used to catalyze reactions. Additionally, it is believed to be able to form intramolecular hydrogen bonds, which can stabilize the structure of the molecule.
Biochemical And Physiological Effects
Tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have antifungal and anti-inflammatory properties. Additionally, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Furthermore, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages And Limitations For Lab Experiments
The use of tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive and accessible compound, and it is relatively easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of applications. However, there are some limitations to the use of tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate in laboratory experiments. It is not water soluble and can be difficult to work with in aqueous solutions. Additionally, it is not stable in the presence of acids or bases, and it is sensitive to light and heat.
Future Directions
There are a variety of potential future directions for the use of tert-Butyl cis-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate. It could be used to develop more effective drugs, such as antifungal agents and anti-inflammatory drugs. Additionally, it could be used to develop new catalysts for organic synthesis. Furthermore, it could be used to study the structure and reactivity of piperidines and other organic compounds. Finally, it could be used to develop polymers with unique properties.
properties
IUPAC Name |
tert-butyl (3R,4S)-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-5-9(8-14)10(7-13)16-4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSHOXKNFUGGDA-UWVGGRQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl3-Methoxy-4-hydroxymethylpiperidine |
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